![molecular formula C12H21NO6S B3011330 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid CAS No. 1396971-27-9](/img/structure/B3011330.png)
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid
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Description
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid is a useful research compound. Its molecular formula is C12H21NO6S and its molecular weight is 307.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds .
Biochemical Pathways
The boc group’s role as a protecting group for amines suggests that it could be involved in various biochemical reactions where amine protection is required .
Pharmacokinetics
The presence of the boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .
Result of Action
The use of the boc group in protecting amines during reactions could potentially lead to the successful synthesis of various organic compounds .
Action Environment
The action of the compound “4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid” can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, the temperature and solvent used could also influence the efficacy of the compound .
Biological Activity
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid, with the CAS number 1396971-27-9, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various biochemical and pharmacological contexts due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is essential for advancing research in medicinal chemistry.
The molecular formula of this compound is C12H21NO6S, with a molecular weight of 307.36 g/mol. The presence of the Boc group suggests that it may play a significant role in the compound's reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C12H21NO6S |
Molecular Weight | 307.36 g/mol |
Purity | >90% |
IUPAC Name | 4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid |
The biological activity of this compound is primarily influenced by its structural components:
- Boc Group : The Boc group serves as a protecting agent for amines, which can enhance the stability and solubility of the compound in biological systems. This protection allows for selective reactions in synthetic pathways, potentially leading to bioactive derivatives.
- Sulfanyl Group : The sulfanyl (thioether) functionality may contribute to the compound's reactivity towards electrophiles, which is critical in various biochemical pathways.
Biological Activity
Research indicates that compounds containing sulfanyl groups exhibit diverse biological activities, including:
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular environments. This property might be beneficial in treating oxidative stress-related diseases.
- Antimicrobial Properties : Some studies suggest that related thioether compounds possess antimicrobial activity, which could be explored further for potential therapeutic applications.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. However, insights can be drawn from its chemical structure:
- Absorption : The presence of the Boc group may enhance oral bioavailability due to improved solubility.
- Metabolism : The compound may undergo enzymatic hydrolysis to release the active amine component, which could then participate in various metabolic pathways.
Properties
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(18)13-8(10(16)17)7-20-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXXEXGPIWUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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